4,4'-Di-n-octyloxyazoxybenzene
Overview
Description
4,4’-Di-n-octyloxyazoxybenzene is an organic compound with the molecular formula C28H42N2O3. It is a light yellow to orange powder or crystal that is primarily used in materials science, particularly in the development of liquid crystal materials . This compound is known for its high purity and mesomorphic range, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di-n-octyloxyazoxybenzene typically involves the condensation reaction of 4,4’-dihydroxyazobenzene with n-octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
Industrial production of 4,4’-Di-n-octyloxyazoxybenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk quantities and is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4,4’-Di-n-octyloxyazoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azoxy group to an azo group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of 4,4’-Di-n-octyloxyazoxybenzene.
Reduction: Azo derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4,4’-Di-n-octyloxyazoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological membranes and as a probe in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4,4’-Di-n-octyloxyazoxybenzene involves its interaction with molecular targets through its azoxy group. The compound can form hydrogen bonds and π-π interactions with other molecules, influencing their physical and chemical properties. These interactions are crucial in its applications in liquid crystal materials, where it helps to stabilize the liquid crystalline phase and enhance the material’s performance .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dihydroxyazobenzene: A precursor in the synthesis of 4,4’-Di-n-octyloxyazoxybenzene.
4,4’-Di-n-octyloxyazobenzene: A closely related compound with similar properties but different applications.
4,4’-Di-n-butoxyazoxybenzene: Another azoxybenzene derivative with shorter alkyl chains.
Uniqueness
4,4’-Di-n-octyloxyazoxybenzene is unique due to its long alkyl chains, which enhance its solubility and mesomorphic range. This makes it particularly suitable for applications in liquid crystal materials, where these properties are essential for optimal performance .
Properties
IUPAC Name |
(4-octoxyphenyl)-(4-octoxyphenyl)imino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N2O3/c1-3-5-7-9-11-13-23-32-27-19-15-25(16-20-27)29-30(31)26-17-21-28(22-18-26)33-24-14-12-10-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDKWWQEAJSHLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334289 | |
Record name | 4,4'-Di-n-octyloxyazoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25729-12-8 | |
Record name | 4,4'-Di-n-octyloxyazoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What information about the molecular arrangement of OOAB can be obtained from X-ray diffraction studies?
A1: X-ray diffraction studies on OOAB provide valuable insights into the orientation of molecules within its liquid crystal phases. The technique reveals information about the distribution function, fd(β), which describes the orientation of local directors (representing the average molecular orientation within a small cluster) relative to the average director of the entire sample []. This allows researchers to understand the degree of order within the liquid crystal phases and how the molecules arrange themselves. In the case of OOAB, the study found that fd(β) was close to predictions from simple mean field theory, suggesting a significant degree of cooperative molecular orientation [].
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